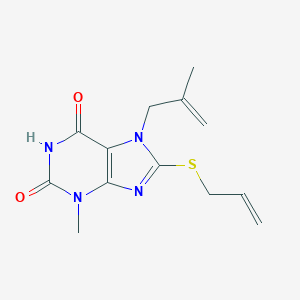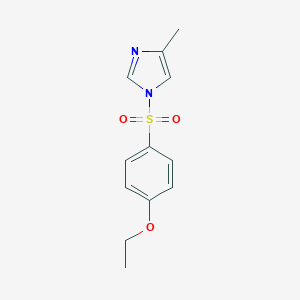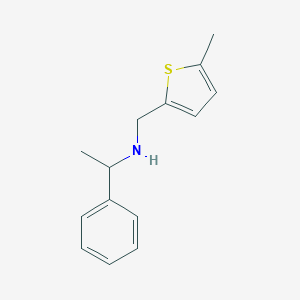
N-((5-methylthiophen-2-yl)methyl)-1-phenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-methylthiophen-2-yl)methyl)-1-phenylethan-1-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-((5-methylthiophen-2-yl)methyl)-1-phenylethan-1-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with a suitable amine under specific reaction conditions. One common method is the condensation reaction, where 5-methylthiophene-2-carboxaldehyde is reacted with 1-phenylethan-1-amine in the presence of a catalyst such as sodium iodide in aqueous ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-((5-methylthiophen-2-yl)methyl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-((5-methylthiophen-2-yl)methyl)-1-phenylethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((5-methylthiophen-2-yl)methyl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
N-((5-methylthiophen-2-yl)methyl)-1-phenylethan-1-amine can be compared with other thiophene derivatives, such as:
Tipepidine: A thiophene derivative used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene moiety.
Compared to these compounds, this compound may have unique properties and applications due to its specific structural features, such as the presence of the phenylethan-1-amine group .
Properties
Molecular Formula |
C14H17NS |
|---|---|
Molecular Weight |
231.36g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-phenylethanamine |
InChI |
InChI=1S/C14H17NS/c1-11-8-9-14(16-11)10-15-12(2)13-6-4-3-5-7-13/h3-9,12,15H,10H2,1-2H3 |
InChI Key |
GCBHJOWYJBACTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNC(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5,5-Dimethyl-2,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B494591.png)
![1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B494594.png)
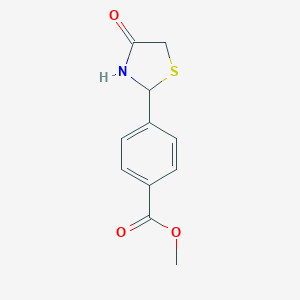
![1-Amino-3-(3-bromo-4,5-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B494600.png)
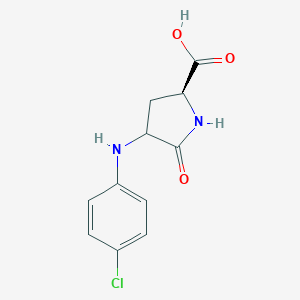
![3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-quinolinylamine](/img/structure/B494602.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B494607.png)
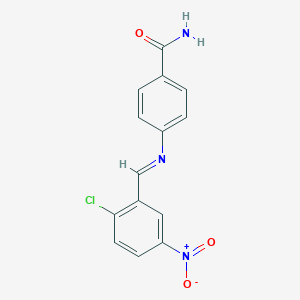
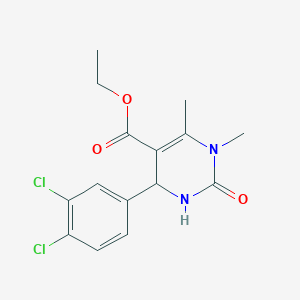
![7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B494611.png)
![3-(3-ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B494612.png)
